2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Description
2,4-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative characterized by three methoxy groups (at positions 2 and 4 on the benzamide ring and position 2 on the aniline moiety) and a nitro group at position 5 of the aniline ring. This compound is synthesized via benzoylation, where a benzoyl chloride derivative reacts with a substituted aniline under conditions optimized for coupling, often involving catalysts like N-ethyl-N’-(dimethylaminopropyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in polar solvents such as DMF . Purification typically employs column chromatography (e.g., silica gel or reverse-phase C-18) .
The electron-withdrawing nitro group and electron-donating methoxy groups create a push-pull electronic system, which may enhance optical properties like second-harmonic generation (SHG) efficiency .
Properties
IUPAC Name |
2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-5-6-12(15(9-11)24-3)16(19)17-13-8-10(18(20)21)4-7-14(13)23-2/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFHQILEEGJYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229961 | |
| Record name | 2,4-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330215-67-3 | |
| Record name | 2,4-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330215-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-methoxy-5-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy groups can be demethylated using reagents such as boron tribromide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Boron tribromide.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Oxidation: 2,4-dimethoxy-N-(2-amino-5-nitrophenyl)benzamide.
Reduction: 2,4-dihydroxy-N-(2-methoxy-5-nitrophenyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the synthesis of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of methoxy and nitro groups allows the compound to form hydrogen bonds and other interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations :
- Methoxy vs. Acyl Chains : The target compound’s methoxy groups may improve solubility and binding affinity compared to hydrophobic acyl chains in PCAF HAT inhibitors (e.g., Compound 17) .
- Nitro Group : The nitro group in the target compound and 4MNMNPB enhances electron-withdrawing effects, critical for NLO properties . In contrast, its absence in mosapride metabolites reduces 5-HT4 receptor activity .
- Sulfonyl and Thiophene Groups : Compound 27’s sulfonyl and thiophene groups contribute to NS5 RdRp inhibition, highlighting the role of bulkier substituents in antiviral activity .
Table 2: Activity and Property Comparison
Key Findings :
- NLO Performance : 4MNMNPB’s SHG efficiency (1.5× KDP) suggests that the target compound’s additional methoxy group could further enhance optical properties due to increased electron delocalization .
- Enzyme Inhibition : The target compound’s nitro and methoxy groups resemble motifs in PCAF HAT inhibitors (e.g., Compound 17), where electron-withdrawing groups enhance binding . However, its lack of long acyl chains may reduce lipid membrane penetration compared to Compound 15.
- Antiviral Activity : Compound 27’s thiophene and sulfonyl groups demonstrate that heterocyclic substituents are critical for NS5 RdRp inhibition, a feature absent in the target compound .
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